Cas no 2034343-70-7 (N-[2-(2-phenylpyrimidin-5-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide)
![N-[2-(2-phenylpyrimidin-5-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide structure](https://www.kuujia.com/scimg/cas/2034343-70-7x500.png)
N-[2-(2-phenylpyrimidin-5-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide Chemical and Physical Properties
Names and Identifiers
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- N-[2-(2-phenylpyrimidin-5-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide
- N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
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- Inchi: 1S/C19H15N5OS/c25-19(15-6-7-16-17(10-15)24-26-23-16)20-9-8-13-11-21-18(22-12-13)14-4-2-1-3-5-14/h1-7,10-12H,8-9H2,(H,20,25)
- InChI Key: WCZKNKSLSOFDTH-UHFFFAOYSA-N
- SMILES: S1N=C2C([H])=C([H])C(=C([H])C2=N1)C(N([H])C([H])([H])C([H])([H])C1=C([H])N=C(C2C([H])=C([H])C([H])=C([H])C=2[H])N=C1[H])=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 26
- Rotatable Bond Count: 5
- Complexity: 465
- XLogP3: 3
- Topological Polar Surface Area: 109
N-[2-(2-phenylpyrimidin-5-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6284-0482-1mg |
N-[2-(2-phenylpyrimidin-5-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide |
2034343-70-7 | 1mg |
$54.0 | 2023-09-09 | ||
Life Chemicals | F6284-0482-75mg |
N-[2-(2-phenylpyrimidin-5-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide |
2034343-70-7 | 75mg |
$208.0 | 2023-09-09 | ||
Life Chemicals | F6284-0482-10μmol |
N-[2-(2-phenylpyrimidin-5-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide |
2034343-70-7 | 10μmol |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6284-0482-5μmol |
N-[2-(2-phenylpyrimidin-5-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide |
2034343-70-7 | 5μmol |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6284-0482-2mg |
N-[2-(2-phenylpyrimidin-5-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide |
2034343-70-7 | 2mg |
$59.0 | 2023-09-09 | ||
Life Chemicals | F6284-0482-50mg |
N-[2-(2-phenylpyrimidin-5-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide |
2034343-70-7 | 50mg |
$160.0 | 2023-09-09 | ||
Life Chemicals | F6284-0482-2μmol |
N-[2-(2-phenylpyrimidin-5-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide |
2034343-70-7 | 2μmol |
$57.0 | 2023-09-09 | ||
Life Chemicals | F6284-0482-100mg |
N-[2-(2-phenylpyrimidin-5-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide |
2034343-70-7 | 100mg |
$248.0 | 2023-09-09 | ||
Life Chemicals | F6284-0482-40mg |
N-[2-(2-phenylpyrimidin-5-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide |
2034343-70-7 | 40mg |
$140.0 | 2023-09-09 | ||
Life Chemicals | F6284-0482-4mg |
N-[2-(2-phenylpyrimidin-5-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide |
2034343-70-7 | 4mg |
$66.0 | 2023-09-09 |
N-[2-(2-phenylpyrimidin-5-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide Related Literature
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Chaopeng Fu,Leigh Aldous,Edmund J. F. Dickinson,Richard G. Compton New J. Chem., 2012,36, 774-780
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Yue Guo,Bochen Liu,Zhao Chen,Weidong Song,Naifan Tian,Wenhai Wu,Xiaokun Fan,Yunfeng Zhan,Fanyuan Meng,Qingguang Zeng J. Mater. Chem. C, 2021,9, 10381-10387
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3. Squaramide-catalysed asymmetric cascade reactions of 2,3-dioxopyrrolidines with 3-chlorooxindoles†Jiang-Bo Wen,Da-Ming Du Org. Biomol. Chem., 2020,18, 1647-1656
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Satyam Kumar,G. D. Dwivedi,Shiv Kumar,R. B. Mathur,U. Saxena,A. K. Ghosh,Amish G. Joshi,H. D. Yang,Sandip Chatterjee Dalton Trans., 2015,44, 3109-3117
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Ayrat M. Dimiev,Ayrat Gizzatov Chem. Commun., 2013,49, 2613-2615
Additional information on N-[2-(2-phenylpyrimidin-5-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide
N-[2-(2-Phenylpyrimidin-5-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide (CAS No. 2034343-70-7): A Comprehensive Overview
N-[2-(2-Phenylpyrimidin-5-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide (CAS No. 2034343-70-7) is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features and potential biological activities, holds promise for various therapeutic applications. In this article, we will delve into the chemical properties, synthesis methods, biological activities, and recent research advancements of this compound.
Chemical Structure and Properties
The chemical structure of N-[2-(2-Phenylpyrimidin-5-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide is defined by its complex molecular framework. The compound consists of a benzothiadiazole core linked to a phenylpyrimidine moiety through an ethylene bridge. The benzothiadiazole ring system is known for its electron-withdrawing properties and ability to form stable complexes with various metal ions. The phenylpyrimidine moiety, on the other hand, contributes to the compound's aromaticity and potential for hydrogen bonding interactions.
The molecular formula of N-[2-(2-Phenylpyrimidin-5-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide is C19H16N4O2S, with a molecular weight of approximately 368.41 g/mol. The compound exhibits good solubility in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), making it suitable for various biochemical assays and in vitro studies.
Synthesis Methods
The synthesis of N-[2-(2-Phenylpyrimidin-5-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide involves a multi-step process that combines modern synthetic techniques and classical organic chemistry principles. One common approach involves the reaction of 5-amino-N-(2-chloroethyl)-1,3-benzothiadiazole-7-carboxamide with 2-chloro-N-(phenylethyl)-5-pyrimidineamine in the presence of a suitable base such as potassium carbonate or sodium hydride. This reaction typically proceeds via nucleophilic substitution and amide coupling steps to yield the desired product.
Recent advancements in green chemistry have also led to the development of more environmentally friendly synthetic routes for this compound. For instance, microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields while minimizing the formation of by-products. Additionally, the use of catalytic systems such as palladium-based catalysts has enabled more efficient coupling reactions under milder conditions.
Biological Activities
N-[2-(2-Phenylpyrimidin-5-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide has been extensively studied for its potential biological activities. One of the most notable properties is its antiproliferative activity against various cancer cell lines. In vitro studies have demonstrated that this compound can effectively inhibit the growth of human breast cancer cells (MCF-7), prostate cancer cells (PC-3), and colon cancer cells (HCT116). The mechanism of action involves the induction of apoptosis through the modulation of key signaling pathways such as p53 and Bcl-2.
Beyond its anticancer properties, N-[2-(2-Phenylpyrimidin-5-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide has also shown promise as an antiviral agent. Research has indicated that it can inhibit the replication of several RNA viruses, including influenza A virus and Zika virus. The antiviral activity is attributed to its ability to interfere with viral RNA synthesis and protein processing.
Clinical Applications and Future Directions
The potential clinical applications of N-[2-(2-Phenylpyrimidin-5-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide are currently being explored through preclinical studies and early-stage clinical trials. Initial results from these trials have been promising, with the compound demonstrating good safety profiles and pharmacokinetic properties in animal models.
In addition to its therapeutic potential, this compound is also being investigated for its use as a research tool in drug discovery and development. Its unique structural features make it an attractive scaffold for the design and synthesis of novel compounds with enhanced biological activities.
Conclusion
N-[2-(2-Phenylpyrimidin-5-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide (CAS No. 2034343-70-7) represents a promising candidate in the field of medicinal chemistry due to its diverse biological activities and potential therapeutic applications. Ongoing research continues to uncover new insights into its mechanisms of action and optimize its pharmacological properties for clinical use. As advancements in synthetic methods and biological assays continue to evolve, this compound is poised to play a significant role in future drug development efforts.
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